molecular formula C16H19Cl2NO5 B4074179 N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

Cat. No.: B4074179
M. Wt: 376.2 g/mol
InChI Key: YQPUVWHLKPCXTL-UHFFFAOYSA-N
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Description

N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and prop-2-enyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine typically involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with propargyl bromide under basic conditions to yield N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylamine. The final step involves the reaction of this amine with oxalic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted phenoxy compounds.

Scientific Research Applications

N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its specific combination of dichlorophenoxy and prop-2-enyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO.C2H2O4/c1-3-7-17(8-4-2)9-10-18-14-11-12(15)5-6-13(14)16;3-1(4)2(5)6/h3-6,11H,1-2,7-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPUVWHLKPCXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCOC1=C(C=CC(=C1)Cl)Cl)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 2
N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 3
N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 4
N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 5
N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-(2,5-dichlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

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